1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)benzoyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNBUTANLVCMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of a trifluoromethyl group to a benzoyl chloride derivative. This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperidine Ring Formation: The benzoyl intermediate is then reacted with piperidine under basic conditions to form the piperidine ring. This step may involve the use of a base such as sodium hydride or potassium carbonate.
Introduction of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the carbonitrile group to yield primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile serves as a building block in the synthesis of more complex organic molecules. Its derivatives have been explored for various biological activities, including:
- Antimicrobial Activity : Studies indicate that related compounds exhibit significant antibacterial properties against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram range against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research has demonstrated that modifications of this compound can inhibit tubulin polymerization, a critical process for cancer cell proliferation. Certain derivatives have exhibited potent anti-proliferative effects against melanoma and breast cancer cell lines.
Pharmacology
The compound's mechanism of action involves interaction with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors. Ongoing research aims to elucidate these pathways further.
Materials Science
In materials science, this compound is investigated for its potential in developing advanced materials that possess unique properties such as:
- High Thermal Stability : The compound's structure may contribute to enhanced stability under thermal stress.
- Chemical Resistance : Its chemical structure allows for potential applications in environments where resistance to degradation is essential.
Case Studies and Research Findings
- Antibacterial Evaluation : A study assessed the antibacterial activity of various derivatives against clinical isolates of Klebsiella pneumoniae, revealing significant zones of inhibition that underline the compound's potential in treating bacterial infections.
- Anticancer Potency : Another investigation focused on the anticancer efficacy of piperidine-based compounds, demonstrating that structural modifications can lead to improved potency against cancer cell lines, specifically targeting pathways involved in tumor growth.
- Pharmaceutical Development : The compound has been utilized as an intermediate in the synthesis of FDA-approved drugs containing trifluoromethyl groups, showcasing its relevance in drug discovery and development processes.
Summary of Key Properties and Applications
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential antibacterial and anticancer properties; serves as a building block for drug synthesis. |
| Pharmacology | Modulates enzyme activity; interacts with specific molecular targets within cells. |
| Materials Science | Potential for high thermal stability and chemical resistance in advanced material development. |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)benzyl]piperazine
- 1-[4-(Trifluoromethyl)phenyl]piperidine
- 1-[4-(Trifluoromethyl)benzoyl]piperidine
Comparison: 1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile is unique due to the presence of both a carbonitrile group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, higher lipophilicity, and unique reactivity patterns, making it a valuable compound for various applications.
Biological Activity
1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile (CAS No. 1175874-01-7) is a synthetic compound characterized by a trifluoromethyl group attached to a benzoyl moiety, linked to a piperidine ring with a carbonitrile group. This unique structure imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound exhibits notable lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate cell membranes. The presence of the carbonitrile group may also influence its reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activity and influence cellular pathways involved in processes such as:
- Cell Proliferation : The compound may affect signaling pathways that regulate cell growth and division.
- Apoptosis : It could initiate programmed cell death in certain cancer cells, enhancing its potential as an anticancer agent.
- Inflammation : The compound may exhibit anti-inflammatory properties by interfering with inflammatory mediators.
Anticancer Properties
Research has indicated that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies involving piperidine derivatives have shown promising results in inducing apoptosis in tumor cells, suggesting potential applications in cancer therapy .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | FaDu Hypopharyngeal | TBD |
| Benzoylpiperidine derivative | MDA-MB-231 (Breast) | 19.9 |
| Benzoylpiperidine derivative | OVCAR-3 (Ovarian) | 75.3 |
Antimicrobial Activity
The compound has been studied for its potential antimicrobial effects, particularly against bacterial and viral pathogens. Preliminary investigations suggest that it may inhibit the growth of specific strains through mechanisms that disrupt cellular processes .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against hypopharyngeal tumor cells. The results indicated enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thiazole derivatives, which share structural similarities with this compound. Results indicated broad-spectrum activity against several bacterial strains, suggesting further exploration into its use as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its absorption, distribution, metabolism, and excretion include:
- Lipophilicity : Facilitates membrane permeability.
- Chemical Stability : Influences metabolic pathways and half-life.
- Interaction with Biological Targets : Determines efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
